molecular formula C14H24N2O6 B2624158 Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate CAS No. 554450-77-0

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate

Cat. No.: B2624158
CAS No.: 554450-77-0
M. Wt: 316.354
InChI Key: CMUQXGMHZNUZMU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its piperazine core. The parent structure, piperazine, is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The substituents are assigned based on priority rules:

  • A tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1.
  • A di(methoxycarbonyl)methyl group is bonded to the nitrogen at position 4.

The full IUPAC name is:
tert-butyl 4-[bis(2-methoxy-2-oxoethyl)amino]piperazine-1-carboxylate.

The structural representation (Figure 1) highlights the piperazine ring with the Boc group at N1 and the di(methoxycarbonyl)methyl moiety at N4. The SMILES notation COC(=O)C(C(=O)OC)N1CCN(CC1)C(=O)OC(C)(C)C confirms this arrangement, with methoxycarbonyl groups (-OCOCH3) attached to the central methylene carbon.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under the CAS Registry Number 554450-77-0 , a unique identifier for chemical substances. Additional identifiers include:

  • MDL Number : MFCD24466398
  • Molecular Formula : C14H24N2O6
  • Synonym : 1,3-dimethyl 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propanedioate

These identifiers facilitate accurate referencing in chemical databases and research literature.

Molecular Formula and Weight Analysis

The molecular formula C14H24N2O6 indicates 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms. The molecular weight is calculated as follows:

$$
\text{Molecular Weight} = (14 \times 12.01) + (24 \times 1.008) + (2 \times 14.01) + (6 \times 16.00) = 316.35 \, \text{g/mol}
$$

This matches the experimentally reported value of 316.35 g/mol . A breakdown of the atomic composition is provided in Table 1.

Table 1: Atomic Composition and Weight Contribution

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 14 12.01 168.14
H 24 1.008 24.19
N 2 14.01 28.02
O 6 16.00 96.00
Total 316.35

The di(methoxycarbonyl)methyl group contributes significantly to the compound’s polarity and solubility in organic solvents such as dimethyl sulfoxide .

Properties

IUPAC Name

dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)10(11(17)20-4)12(18)21-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUQXGMHZNUZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554450-77-0
Record name 1,3-dimethyl 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propanedioate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antibacterial Activity
Research indicates that derivatives of piperazine compounds exhibit antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). For instance, similar compounds have shown effective bactericidal activity at low concentrations comparable to existing antibiotics .

CompoundActivityConcentration (μg/mL)
This compoundAntibacterial0.78 - 3.125

Inhibition of Proteases

The compound has been noted for its ability to inhibit proteases, including those associated with the human immunodeficiency virus (HIV). This inhibition is crucial in the development of antiviral therapies aimed at preventing HIV infection and treating acquired immune deficiency syndrome (AIDS) .

Mechanism of Action:
The mechanism involves the compound acting as an oligopeptide analog, which interferes with the protease function necessary for viral replication.

Drug Development

The structural characteristics of this compound make it an attractive scaffold for the synthesis of new drug candidates. Its ability to form diverse derivatives allows researchers to explore various pharmacological profiles.

Synthetic Approaches:
Recent studies have focused on synthesizing analogs that enhance bioavailability and target specificity. For example, modifications to the piperazine ring or substituents can lead to improved efficacy against specific targets .

Mechanism of Action

The mechanism of action of tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The piperazine ring can interact with various receptors and enzymes, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs from the evidence include:

  • tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (): A precursor in Olaparib synthesis, featuring a benzoyl-phthalazine substituent.
  • tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (): Contains a chloro-methoxycarbonylphenyl group, enhancing electrophilicity for further coupling.
  • tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate (): Substituted with a sulfamoyl group, altering polarity and hydrogen-bonding capacity.

The di(methoxycarbonyl)methyl group in the target compound differs by providing two ester functionalities, which may improve solubility in polar solvents compared to halogenated or aryl-substituted analogs .

Stability and Reactivity

  • Acidic Stability: Compounds with ester groups (e.g., methoxycarbonyl) may undergo hydrolysis under acidic conditions. For example, tert-butyl oxazolidinone derivatives degraded in simulated gastric fluid (pH 1.2) due to ester lability . This suggests that the di(methoxycarbonyl)methyl group in the target compound may require stabilization strategies for oral drug applications.
  • Thermal/Storage Stability : Boc-protected piperazines generally exhibit robust stability under inert conditions but may decompose upon prolonged exposure to moisture or heat .

Biological Activity

Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate (CAS: 851388-56-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common motif in various bioactive compounds. Its chemical formula is C14H24N2O4C_{14}H_{24}N_2O_4, and it is characterized by the presence of two methoxycarbonyl groups, contributing to its lipophilicity and potential bioactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's. For instance, related studies indicate that piperazine derivatives can modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, reducing oxidative stress markers in cellular models. This can be crucial for protecting neuronal cells from damage associated with neurodegeneration .
  • Cell Viability Enhancement : In vitro studies have suggested that derivatives of piperazine can enhance cell viability in the presence of toxic agents like amyloid-beta peptides, indicating a protective effect on glial cells .

In Vitro Studies

Several studies have evaluated the biological activity of piperazine derivatives:

  • Cell Viability Assays : Research has shown that compounds similar to this compound can significantly improve the viability of astrocytes exposed to neurotoxic agents, with some compounds achieving over 60% viability compared to controls .
  • Enzyme Inhibition : Studies report that piperazine derivatives exhibit potent inhibition against acetylcholinesterase (IC50 values around 0.17 μM) and β-secretase (IC50 values around 15.4 nM), suggesting potential therapeutic applications in treating cognitive disorders .

In Vivo Studies

In vivo assessments have also been conducted using animal models:

  • Scopolamine-Induced Models : In experiments involving scopolamine-induced oxidative stress, compounds were shown to reduce malondialdehyde levels, a marker of lipid peroxidation, indicating their potential neuroprotective effects .

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of a related compound in an Alzheimer's disease model, where it was shown to inhibit amyloid-beta aggregation and improve cognitive function in treated animals .
  • Cancer Cell Growth Inhibition : Another investigation into piperazine derivatives indicated their ability to selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM, showcasing their potential in cancer therapy .

Comparative Analysis of Biological Activities

Compound NameIC50 (Acetylcholinesterase)IC50 (β-secretase)Cell Viability Improvement (%)Model Used
This compound0.17 μM15.4 nM>60%In vitro
Related Piperazine DerivativeSimilarSimilar>50%In vivo

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach uses tert-butyl piperazine-1-carboxylate as a starting material, reacted with di(methoxycarbonyl)methyl halides under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like 1,4-dioxane or DMF are preferred for solubility and reactivity .
  • Catalyst/base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation and nucleophilic attack .
  • Temperature : Reactions often proceed at 110–130°C for 12–24 hours to achieve yields >75% .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane is effective for isolating the product .

Q. Which characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl at δ ~1.4 ppm, piperazine ring protons at δ ~3.5 ppm) and confirms ester/carbamate functional groups .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₂₇N₂O₆: calculated 343.19) and detects impurities .
  • X-ray crystallography : Resolves piperazine chair conformation, hydrogen bonding (e.g., N–H⋯O interactions), and torsional angles between aromatic groups .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

Its piperazine core and ester groups make it a versatile precursor:

  • Prolyl-hydroxylase inhibitors : Functionalized derivatives (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate) modulate hypoxia-inducible factor pathways .
  • Antimicrobial agents : Derivatives with substituted pyrimidine or indole moieties exhibit activity against bacterial/fungal targets .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound?

Key crystallographic challenges include:

  • Disorder in tert-butyl groups : High thermal motion can lead to split positions, requiring anisotropic refinement .
  • Hydrogen bonding networks : Weak C–H⋯O interactions may complicate packing analysis; multi-scan absorption corrections (e.g., SADABS) improve data accuracy .
  • Torsional flexibility : The di(methoxycarbonyl)methyl group introduces conformational variability, necessitating low-temperature (e.g., 100 K) data collection to "freeze" rotamers .

Q. How can researchers address contradictions in spectral data during characterization?

Discrepancies between predicted and observed spectra often arise from:

  • Tautomerism : The piperazine ring’s equilibrium between chair and boat conformers may split NMR signals. Variable-temperature NMR (e.g., 298–343 K) can resolve this .
  • Residual solvents : Trace DMF or dioxane in the product may mimic impurities. Lyophilization or repeated washing with ether is recommended .
  • Enantiomeric impurities : Chiral HPLC or Mosher’s ester derivatization clarifies stereochemical purity .

Q. What methodological advancements improve its use in nickel-catalyzed cross-coupling reactions?

In Suzuki-Miyaura couplings, the compound’s brominated derivatives require:

  • Ligand optimization : Bidentate ligands (e.g., pyrrolidine) enhance nickel catalyst stability and reduce deactivation .
  • Additive screening : Ascorbic acid minimizes oxidation of nickel intermediates, improving yields to >70% .
  • Reaction monitoring : In-situ IR spectroscopy tracks aryl halide consumption to optimize reaction times .

Q. What strategies are effective for computational modeling of its biological interactions?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., prolyl-hydroxylase) to predict binding modes .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability of piperazine derivatives in aqueous/lipid bilayers .
  • QM/MM calculations : Gaussian09 with B3LYP/6-31G* basis sets evaluate electronic properties of the di(methoxycarbonyl)methyl group .

Q. How can purification be optimized for thermally sensitive derivatives?

  • Low-temperature chromatography : Use cold (4°C) silica gel and isocratic elution (e.g., 3% ethyl acetate in DCM) to prevent decomposition .
  • Size-exclusion chromatography : Sephadex LH-20 separates high-molecular-weight byproducts without heat .
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield single crystals suitable for X-ray analysis .

Q. What mechanistic insights exist for its role as a prolyl-hydroxylase inhibitor?

Derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate competitively bind to the enzyme’s Fe²⁺-binding site, disrupting substrate recognition. Kinetic studies (Lineweaver-Burk plots) confirm non-competitive inhibition with Ki values <100 nM .

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